molecular formula C12H14N8O B611020 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one CAS No. 1246018-36-9

4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one

Cat. No. B611020
CAS RN: 1246018-36-9
M. Wt: 286.29
InChI Key: PLXYHOBIHWLDSZ-UHFFFAOYSA-N
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Description

“4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one” is a compound that contains a triazole group . Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of triazole-containing compounds has attracted significant attention due to their widespread potential pharmaceutical activity . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

Triazoles can act as ligands to form coordination complexes with transition metal ions . They are also known for their role in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one” were not found, it’s worth noting that triazoles are generally water-soluble .

Scientific Research Applications

Antiviral and Cytostatic Activities

A study involving related compounds to 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one demonstrated slight cytostatic activity against HeLa cells. The compounds tested were found to inhibit the proliferation of murine leukemia (L1210) and human T-lymphocyte (CEM) cell lines at specific concentrations, suggesting potential for therapeutic research in cancer treatment (Głowacka et al., 2015).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

Research on the synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds indicates the potential for creating diverse N9-substituted derivatives. These derivatives have applications in the field of medicinal chemistry, particularly in the development of new therapeutic agents (Janeba et al., 2000).

Neuroprotective Potential

Compounds similar to 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one, such as ST1535, have shown neuroprotective properties. ST1535 was found to protect against striatal excitotoxicity, indicating potential applications in neuroprotection and the treatment of neurological disorders (Galluzzo et al., 2008).

Mechanism of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a significant effect on the process of discovering new structures for pharmaceutical applications .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes them a promising area for future research in drug discovery .

properties

IUPAC Name

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXYHOBIHWLDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
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4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
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4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
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4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
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4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one
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4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one

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